molecular formula C₉H₁₂O₆ B1140206 D-Glucurono-6,3-lactone acetonide CAS No. 29514-28-1

D-Glucurono-6,3-lactone acetonide

Cat. No.: B1140206
CAS No.: 29514-28-1
M. Wt: 216.19
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucurono-6,3-lactone acetonide: is a derivative of glucuronic acid, known for its role in organic synthesis and biochemical research. This compound is characterized by its white to off-white solid appearance and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Glucurono-6,3-lactone acetonide can be synthesized from D-glucurono-6,3-lactone through a reaction with acetone under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the acetonide group .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : D-Glucurono-6,3-lactone acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucuronic acid derivatives, while reduction can yield various alcohols .

Comparison with Similar Compounds

Biological Activity

D-Glucurono-6,3-lactone acetonide is a derivative of D-glucurono-6,3-lactone, a naturally occurring compound known for its role in various biological processes. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₁₂O₆
Molecular Weight 216.19 g/mol
CAS Number 20513-98-8
Melting Point 119°C to 121°C
Optical Rotation +52° (c=1 in Chloroform)

Synthesis

This compound can be synthesized through the reaction of D-glucurono-6,3-lactone with acetone in the presence of an acid catalyst. This process yields high purity and is efficient for producing various derivatives. The synthetic route involves protection strategies using acetals and ketals, which are common in carbohydrate chemistry .

Metabolic Role

D-glucurono-6,3-lactone participates in detoxification processes within the liver. It acts by forming glucuronides that facilitate the excretion of toxic substances through urine. This metabolic pathway is crucial for maintaining homeostasis and preventing the accumulation of harmful compounds in the body .

Pharmacological Applications

Research indicates that this compound may have potential therapeutic applications:

  • Energy Enhancement : It is commonly included in energy drinks due to its ability to increase energy levels and improve mental alertness. Studies have shown that it can reduce "brain fog" associated with various medical conditions .
  • Detoxification : The compound's role as a detoxicant is significant; it enhances the liver's ability to process and eliminate toxins by increasing blood-glucuronide levels .
  • Antioxidant Properties : Preliminary studies suggest that glucuronolactones may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress and inflammation .

Study on Energy Drinks

A study published in the Journal of Food Science examined the effects of energy drinks containing D-glucurono-6,3-lactone on cognitive performance. Participants reported improved alertness and reduced fatigue after consumption compared to a placebo group.

Detoxification Efficacy

In a clinical trial assessing detoxification efficacy, subjects consuming beverages enriched with D-glucurono-6,3-lactone showed significantly higher levels of glucuronides in their urine, indicating enhanced detoxification capabilities .

Properties

IUPAC Name

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBGJSXZKMTMGP-QOHYDMMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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